2H-Benz(f)isoindole, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benz(f)isoindole, 2-methyl- is an organic compound with the molecular formula C₁₃H₁₁N. It belongs to the class of isoindoles, which are heterocyclic compounds containing a fused benzopyrrole ring system.
Preparation Methods
The synthesis of 2H-Benz(f)isoindole, 2-methyl- typically involves the use of Rhodium (II)-catalyzed C–H and OH insertion reactions. These reactions are known for their efficiency and selectivity in forming the desired isoindole structure . The synthetic route often includes the following steps:
Formation of the Benzopyrrole Ring System: This is achieved through intramolecular Diels–Alder reactions, which are powerful methods for constructing the isoindole skeleton.
Chemical Reactions Analysis
2H-Benz(f)isoindole, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoindolinone derivatives.
Reduction: Reduction reactions can convert the isoindole ring to isoindoline.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2H-Benz(f)isoindole, 2-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2H-Benz(f)isoindole, 2-methyl- exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s unique structure allows it to engage in various chemical interactions, which may be exploited for therapeutic purposes .
Comparison with Similar Compounds
2H-Benz(f)isoindole, 2-methyl- can be compared with other isoindole derivatives, such as:
Isoindoline: The fully reduced member of the isoindole family, known for its stability and use in various chemical applications.
Phthalimide: Another oxidized derivative used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of 2H-Benz(f)isoindole, 2-methyl- lies in its specific structural features and the potential for diverse applications in scientific research and industry.
Properties
CAS No. |
59788-14-6 |
---|---|
Molecular Formula |
C13H11N |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-methylbenzo[f]isoindole |
InChI |
InChI=1S/C13H11N/c1-14-8-12-6-10-4-2-3-5-11(10)7-13(12)9-14/h2-9H,1H3 |
InChI Key |
RXKOOIMNUKSBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C3C=CC=CC3=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.